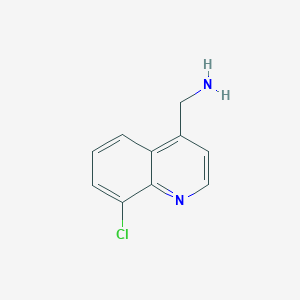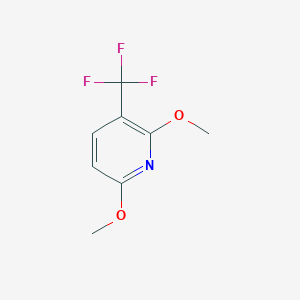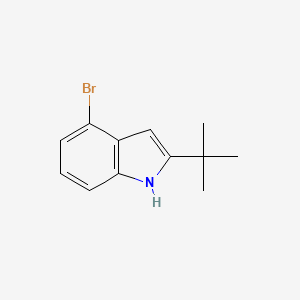
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- is an organic compound with a pyridine ring substituted with a carboxaldehyde group at the 3-position and a methylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- typically involves the introduction of the carboxaldehyde and methylsulfonyl groups onto the pyridine ring. One common method involves the oxidation of 3-methylpyridine to form 3-pyridinecarboxaldehyde, followed by sulfonation to introduce the methylsulfonyl group. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step, and sulfonating agents like methylsulfonyl chloride for the sulfonation step.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the methylsulfonyl group under basic conditions.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid,5-(methylsulfonyl)-
Reduction: 3-Pyridinecarbinol,5-(methylsulfonyl)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxaldehyde: Lacks the methylsulfonyl group, making it less soluble and stable.
5-Methylsulfonyl-2-pyridinecarboxaldehyde: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Pyridinecarboxaldehyde,4-(methylsulfonyl)-: Different position of the methylsulfonyl group, affecting its chemical properties and biological activity.
Uniqueness
3-Pyridinecarboxaldehyde,5-(methylsulfonyl)- is unique due to the specific positioning of the carboxaldehyde and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
5-methylsulfonylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-2-6(5-9)3-8-4-7/h2-5H,1H3 |
InChI Key |
XLEKJQHFRCYYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)



![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)




![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)


